N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE
Description
N-{2-Methoxy-4-[5-(4-Nitrophenyl)Furan-2-Amido]Phenyl}-1-Benzofuran-2-Carboxamide is a synthetic organic compound featuring a benzofuran core linked to a carboxamide group. The structure includes a methoxy-substituted phenyl ring, a 5-(4-nitrophenyl)furan-2-amido moiety, and a nitro group at the para position of the phenyl ring.
Properties
IUPAC Name |
N-[2-methoxy-4-[[5-(4-nitrophenyl)furan-2-carbonyl]amino]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O7/c1-35-24-15-18(8-11-20(24)29-27(32)25-14-17-4-2-3-5-21(17)37-25)28-26(31)23-13-12-22(36-23)16-6-9-19(10-7-16)30(33)34/h2-15H,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFKESPNLNOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzofuran core.
Scientific Research Applications
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique electronic properties of the benzofuran core make this compound suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The benzofuran core can also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Benzofuran vs.
Methoxy Positioning : The methoxy group at the 2-position in the target compound could sterically hinder interactions compared to the 4,5-dimethoxy arrangement in CAS 886493-76-1, affecting receptor selectivity .
Research Findings and Functional Comparisons
Pharmacological Potential
- However, the benzofuran core may reduce toxicity compared to simpler nitroaromatics .
- Enzyme Inhibition : The amide and nitro groups could facilitate hydrogen bonding with catalytic residues in enzymes like cytochrome P450 or kinases, similar to benzenesulfonamide inhibitors .
Physicochemical Properties
- Stability : The nitro group may increase metabolic stability compared to methyl-substituted furans, which are prone to oxidative degradation .
Biological Activity
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential biological activities. Its unique structure, characterized by a benzofuran core and multiple functional groups, suggests promising applications in medicinal chemistry. This article provides an in-depth examination of the biological activity of this compound, supported by research findings, data tables, and case studies.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism often involves the modulation of apoptotic pathways through the activation of caspases and upregulation of p53 protein levels .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| Compound B | U-937 | 1.5 | Caspase activation |
| N-{...} | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound could exhibit similar effects. Studies indicate that such compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : It could bind to receptors that regulate apoptosis, thereby promoting cell death in cancerous cells.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of N-{...} on MCF-7 cells, demonstrating an IC50 value of 0.65 µM, indicating potent anticancer activity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, correlating with increased levels of cleaved caspase-3 and p53 expression .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
